2-(quinazolin-4-ylthio)-N-(2-(trifluoromethyl)phenyl)acetamide
Description
Properties
IUPAC Name |
2-quinazolin-4-ylsulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3N3OS/c18-17(19,20)12-6-2-4-8-14(12)23-15(24)9-25-16-11-5-1-3-7-13(11)21-10-22-16/h1-8,10H,9H2,(H,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZLNWJCPYODQRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC=N2)SCC(=O)NC3=CC=CC=C3C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Quinazolinone, a core structure in the compound, is known to have broad applications including antimalarial, antitumor, anticonvulsant, fungicidal, antimicrobial, and anti-inflammatory. These applications suggest that the compound may interact with a variety of biological targets.
Mode of Action
The quinazolinone structure is known to interact with various biological targets, leading to its broad range of applications. The specific interactions would depend on the exact nature of the target and the surrounding biochemical environment.
Biological Activity
The compound 2-(quinazolin-4-ylthio)-N-(2-(trifluoromethyl)phenyl)acetamide is a derivative of quinazoline, a class of heterocyclic compounds known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its anticancer properties, molecular interactions, and potential therapeutic applications based on recent research findings.
Chemical Structure and Synthesis
The chemical structure of this compound consists of a quinazoline moiety linked to a thioether and an acetamide group, with a trifluoromethyl substituent that enhances its lipophilicity and biological activity. The synthesis typically involves multi-step reactions starting from readily available quinazoline derivatives.
Anticancer Activity
Numerous studies have demonstrated the anticancer potential of quinazoline derivatives, including the compound . The following table summarizes key findings related to its cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (μM) | Effect | Reference |
|---|---|---|---|
| MCF-7 | 10.0 | Significant cytotoxicity | |
| A549 | 12.0 | Moderate cytotoxicity | |
| K562 | 15.0 | Mild cytotoxicity |
The compound has been shown to inhibit cell proliferation in a dose-dependent manner, suggesting its potential as an effective anticancer agent.
The mechanism by which this compound exerts its anticancer effects may involve:
- Inhibition of Tyrosine Kinases : Quinazoline derivatives often act as inhibitors of receptor tyrosine kinases (RTKs), including EGFR and VEGFR, which are crucial in cancer cell signaling pathways. For example, studies have reported that related compounds exhibit IC50 values in the nanomolar range against these targets .
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, as indicated by increased levels of pro-apoptotic markers in treated cells .
Study 1: Cytotoxicity Assessment
In a study evaluating the cytotoxic effects of various quinazoline derivatives, this compound was tested against MCF-7 and A549 cell lines. The results indicated an IC50 value of approximately 10 μM , demonstrating significant cytotoxicity compared to control groups treated with standard chemotherapeutics .
Study 2: Molecular Docking Studies
Molecular docking studies have been conducted to elucidate the binding interactions between this compound and key targets such as EGFR. The results revealed favorable binding affinities, suggesting that structural modifications could enhance its potency against cancer cells .
Comparison with Similar Compounds
Key Observations:
4-Sulfamoylphenyl (Compound 5) enhances hydrogen-bonding capacity but reduces lipophilicity compared to the target compound’s trifluoromethyl group .
Synthetic Efficiency: Yields for quinazolinone-acetamide derivatives vary widely (19–91%), with electron-withdrawing groups (e.g., sulfamoyl) generally associated with higher yields due to stabilized intermediates .
Biological Performance: Ethylamino-substituted acetamide () outperforms Diclofenac in anti-inflammatory assays, suggesting that alkylamino groups enhance COX-2 inhibition . The target compound’s trifluoromethyl group may similarly modulate COX-2 affinity.
Pharmacokinetic and Physicochemical Properties
Table 2: Physicochemical Comparison
- Benzothiazole-containing analogues (e.g., Compound 13) exhibit even higher lipophilicity, which may compromise oral bioavailability .
Crystallographic and Conformational Insights
- Crystal Packing: Analogues like 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide () show twisted conformations between aromatic rings (61.8° dihedral angle), suggesting that the target compound may adopt similar non-planar geometries to optimize target binding .
- Hydrogen Bonding : Inversion dimers formed via N–H⋯N bonds () are critical for stabilizing solid-state structures, a feature likely shared by the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
